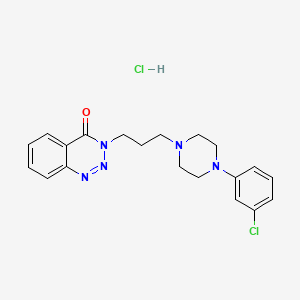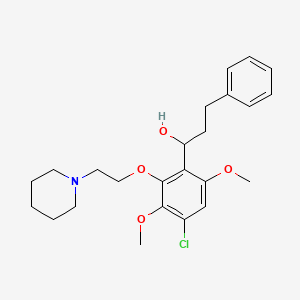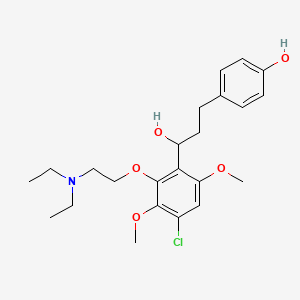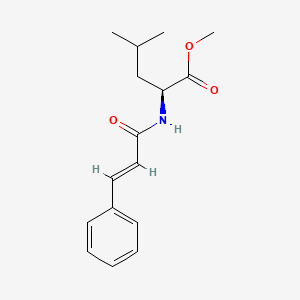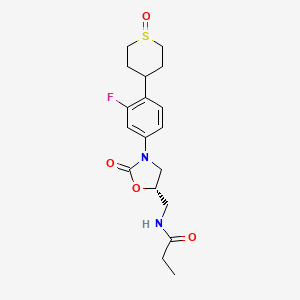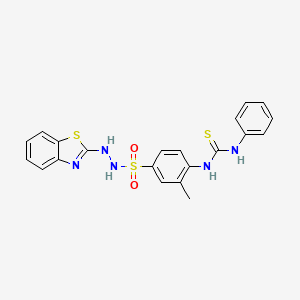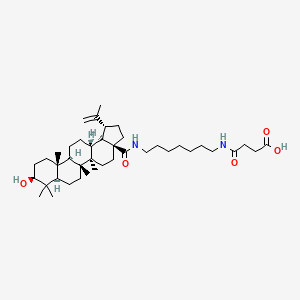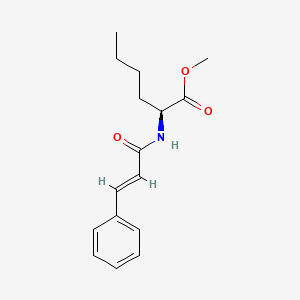
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a diethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves a multi-step process. One common method includes the reaction of 9(10H)-acridinone with 2-(diethylamino)ethyl chloride to form the intermediate 10-(2-(diethylamino)ethyl)-9(10H)-acridinone. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding acridinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-based thiazolyl hydrazone derivatives: These compounds share structural similarities with 10-(2-(Diethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride and exhibit similar biological activities.
Phenylboronic pinacol esters: Although structurally different, these compounds are also used in drug design and have comparable stability issues in aqueous environments.
Uniqueness
This compound stands out due to its unique combination of an acridinone core and a thiazolylhydrazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and therapeutic applications.
Eigenschaften
CAS-Nummer |
92928-62-6 |
|---|---|
Molekularformel |
C22H27Cl2N5S |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[[10-[2-(diethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H25N5S.2ClH/c1-3-26(4-2)14-15-27-19-11-7-5-9-17(19)21(18-10-6-8-12-20(18)27)24-25-22-23-13-16-28-22;;/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,25);2*1H |
InChI-Schlüssel |
FLLPVUKUNAFOBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;dihydrochloride](/img/structure/B12745786.png)
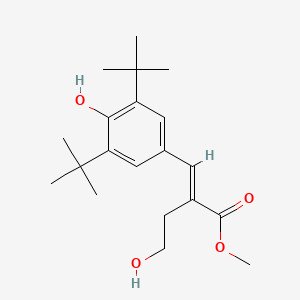
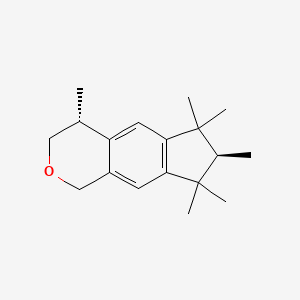
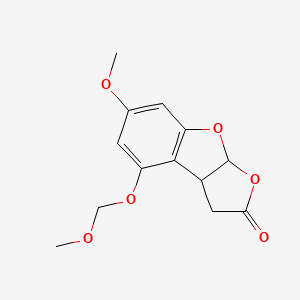
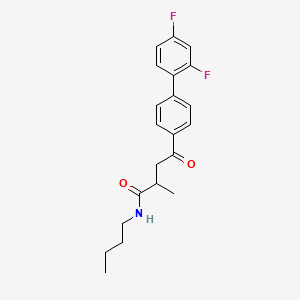
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
